molecular formula C34H29ClN6O3 B1676680 Modipafant CAS No. 122957-06-6

Modipafant

货号 B1676680
CAS 编号: 122957-06-6
分子量: 605.1 g/mol
InChI 键: ODRYSCQFUGFOSU-SSEXGKCCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Modipafant is a potent, orally active, and selective Platelet-Activating Factor (PAF) antagonist . It is the enantiomer possessing most of the activity present in the racemate UK-74505 . It has been used in research to investigate the role of PAF in various pathophysiological conditions .


Molecular Structure Analysis

The molecular formula of Modipafant is C34H29ClN6O3 . The exact mass is 604.20 and the molecular weight is 605.086 .


Physical And Chemical Properties Analysis

Modipafant is a lipophilic weak base with a log D (octanol) of 7.4 and pKa of 4.3 and 5.3 respectively . The molecular weight is 605.09 .

科研应用

1. 哮喘研究

Modipafant,一种强效的血小板活化因子拮抗剂,在哮喘背景下得到了探讨。一项研究评估了它在中度严重哮喘成年人中的28天效果。研究发现,modipafant与安慰剂在各种与哮喘相关的指标上没有显著差异,这表明血小板活化因子可能不是哮喘的关键介质(Kuitert et al., 1995)

2. 药代动力学和排泄

对modipafant在大鼠和狗中的药代动力学和排泄进行了研究,以及在人体内的药代动力学。发现modipafant是一种脂溶性弱碱,能够快速分布到全身,但不包括大脑。这项研究揭示了modipafant的系统清除和生物利用度,突出了不同物种和性别之间的清除速率差异(Jezequel et al., 1996)

3. 认知增强

虽然与modipafant没有直接关联,但对具有一些药理相似性的药物modafinil进行的研究显示出认知增强效果。例如,modafinil改善了健康志愿者在数字跨度、视觉图案识别记忆、空间规划和反应时间等任务中的表现(Turner et al., 2002)

4. 神经化学作用

与modipafant具有一些药理特性相似的modafinil对包括儿茶酚胺、5-羟色胺、谷氨酸等在内的神经递质系统产生影响。这些神经化学作用可能是其认知和唤醒促进效果的基础,表明其与安非他明等传统兴奋剂有着不同的复杂特性(Minzenberg & Carter, 2008)

5. 唤醒促进效果

另一项探索与modipafant相关的modafinil的研究调查了其唤醒促进效果。发现modafinil激活了下丘脑唤醒区域,这可能解释了其在促进清醒方面的有效性。这种激活模式可能为类似化合物如modipafant的潜在唤醒促进机制提供见解(Scammell et al., 2000)

性质

IUPAC Name

ethyl (4R)-4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRYSCQFUGFOSU-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153811
Record name Modipafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Modipafant

CAS RN

122957-06-6
Record name Modipafant [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122957066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Modipafant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Modipafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MODIPAFANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DMI0E5023
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Modipafant
Reactant of Route 2
Reactant of Route 2
Modipafant
Reactant of Route 3
Reactant of Route 3
Modipafant
Reactant of Route 4
Reactant of Route 4
Modipafant
Reactant of Route 5
Reactant of Route 5
Modipafant
Reactant of Route 6
Modipafant

Citations

For This Compound
138
Citations
LM Kuitert, RM Angus, NC Barnes… - American journal of …, 1995 - atsjournals.org
… A total of 59 patients with asthma took modipafant (one 50 … between placebo and modipafant in diurnal variation in PEF, … active (+)-enantiomer modipafant has no effect in chronic asthma…
Number of citations: 90 www.atsjournals.org
SG Jezequel, S Uden, P Wastall - Xenobiotica, 1996 - Taylor & Francis
… of modipafant and disposition of [14C]-modipafant in rat and dog. In addition, the pharmacokinetics of modipafant … The pharmacodynamics of modipafant are briefly discussed in …
Number of citations: 8 www.tandfonline.com
K LM - Medicine, 1995 - Springer
… ist modipafant* is not effective in chronic asthma, according to the results of a multicentre study in the UK and Poland. 120 patients with moderately severe asthma received modipafant …
Number of citations: 0 link.springer.com
DG Souza, V Pinho, AC Soares… - British journal of …, 2003 - Wiley Online Library
The reperfusion of ischemic tissues may be associated with local and systemic inflammation that prevents the full benefit of blood flow restoration. The present study aimed to confirm a …
Number of citations: 64 bpspubs.onlinelibrary.wiley.com
CK Manner, KM Graef, J Dent - Tropical Medicine and Infectious Disease, 2019 - mdpi.com
… , was interested in repurposing modipafant for treating dengue fever. Modipafant was under development by Pfizer, but was discontinued. Pfizer disclosed modipafant’s Investigator’s …
Number of citations: 11 www.mdpi.com
IK Hyland, RF O'Toole, JA Smith… - ChemMedChem, 2018 - Wiley Online Library
… An important example is UK-74,505 (modipafant, 6; Figure 4). Analogues of modipafant have been constructed by replacing the dihydropyridine structure with benzodiazepine, …
T Schwarz - Inpharma Weekly, 1995 - Springer
… licensed to Glaxo-Wellcome) is being investigated in a multicentre study in Europe , and Pfizer is believed to be continuing its investigations with the PAPantagonist modipafant in the UK…
Number of citations: 0 link.springer.com
A Klein, V Pinho, AL Alessandrini… - British journal of …, 2002 - Wiley Online Library
The activation of eosinophils via G‐protein‐coupled seven transmembran receptors play a necessary role in the recruitment of these cells into tissue. The present study investigates a …
Number of citations: 14 bpspubs.onlinelibrary.wiley.com
RE Young, RD Thompson… - British journal of …, 2002 - Wiley Online Library
Protein synthesis dependency and the role of endogenously generated platelet activating factor (PAF) and leukotriene B 4 (LTB 4 ) in leukocyte migration through interleukin‐1β (IL‐1β)…
Number of citations: 33 bpspubs.onlinelibrary.wiley.com
AT Waickman, K Newell, TP Endy… - Expert Opinion on …, 2023 - Taylor & Francis
… Modipafant is a dihydropyridine platelet activating factor (PAF) antagonist and has … Modipafant is currently in clinical trials in patients with acute dengue infection in Singapore …
Number of citations: 3 www.tandfonline.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。